

# Application Notes and Protocols: EVT801 in Combination with Cancer Therapy

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## Compound of Interest

Compound Name: EVT801

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These application notes provide a summary of the preclinical data and detailed experimental protocols for the selective VEGFR-3 inhibitor, **EVT801**, when used in combination with cancer therapies. The following information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

## Introduction

**EVT801** is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key driver of lymphangiogenesis and angiogenesis in tumors.[1][2][3][4] By selectively targeting VEGFR-3, **EVT801** aims to inhibit tumor growth and metastasis by starving the tumor of essential nutrients and preventing its spread through the lymphatic system.[2] Preclinical data have demonstrated that **EVT801** not only possesses potent anti-tumor activity as a monotherapy in VEGFR-3-positive tumors but also shows significant synergistic effects when combined with immune checkpoint inhibitors (ICT).[1][3][5] The proposed mechanism for this synergy involves the modulation of the tumor microenvironment (TME), leading to reduced hypoxia, decreased immunosuppressive cells, and enhanced anti-tumor immunity.[1][3][6]

## Mechanism of Action

**EVT801**'s primary mode of action is the selective inhibition of VEGFR-3.[1][4] This leads to a cascade of anti-tumor effects:

- **Inhibition of Angiogenesis and Lymphangiogenesis:** By blocking the VEGFR-3 pathway, **EVT801** impairs the formation of new blood and lymphatic vessels, which are crucial for tumor growth and metastasis.[\[1\]](#)[\[6\]](#)
- **Tumor Vasculature Normalization:** Treatment with **EVT801** leads to the homogenization of tumor blood vessels, resulting in fewer but larger vessels.[\[1\]](#)[\[3\]](#) This vascular normalization is thought to reduce tumor hypoxia.[\[1\]](#)[\[3\]](#)
- **Modulation of the Tumor Microenvironment:** Reduced hypoxia can alleviate immunosuppression within the TME.[\[1\]](#) **EVT801** has been shown to decrease the levels of immunosuppressive cytokines like CCL4 and CCL5, as well as myeloid-derived suppressor cells (MDSCs).[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Enhanced Anti-Tumor Immunity:** By creating a more favorable TME, **EVT801** promotes the infiltration of T-cells into the tumor, thereby enhancing the efficacy of immune checkpoint inhibitors.[\[5\]](#)[\[6\]](#)

## Data Presentation

### In Vitro Inhibitory Activity of EVT801

Target	Cell Line	Assay	IC50 (nM)
VEGFR-3	HEK293	Receptor Autophosphorylation	11
VEGFR-3	hLMVEC	VEGF-C-induced Proliferation	15
VEGFR-2	HEK293	Receptor Autophosphorylation	260
VEGFR-1	HEK293	Receptor Autophosphorylation	2130

Source: Data compiled from preclinical studies.[\[7\]](#)

### In Vivo Efficacy of EVT801 in Combination with Immune Checkpoint Inhibitors

Tumor Model	Treatment Group	Dosage	Outcome
4T1 Mammary Carcinoma	EVT801	30 mg/kg, twice daily (oral)	Reduced tumor growth
Anti-PD-1	10 mg/kg, weekly	Moderate tumor growth inhibition	
Anti-CTLA-4	10 mg/kg, weekly	Moderate tumor growth inhibition	
EVT801 + Anti-PD-1	As above	Superior tumor growth inhibition compared to single agents	
EVT801 + Anti-CTLA-4	As above	Superior tumor growth inhibition compared to single agents	

Source: Data from the 4T1 mammary carcinoma mouse model.[\[1\]](#)

## Experimental Protocols

### In Vitro Cell Proliferation Assay

Objective: To determine the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) induced by VEGF-C.

Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial Cell Growth Medium
- Recombinant Human VEGF-C
- **EVT801**
- Cell proliferation assay kit (e.g., BrdU or MTS-based)

- 96-well plates

Protocol:

- Seed hLMVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 24 hours.
- Prepare serial dilutions of **EVT801** in a serum-free medium.
- Pre-incubate the cells with varying concentrations of **EVT801** for 1 hour.
- Stimulate the cells with a final concentration of 50 ng/mL of VEGF-C.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Assess cell proliferation using a suitable cell proliferation assay kit according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the log concentration of **EVT801**.

## In Vivo Tumor Growth Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **EVT801** in combination with an immune checkpoint inhibitor in a 4T1 mammary carcinoma mouse model.

Materials:

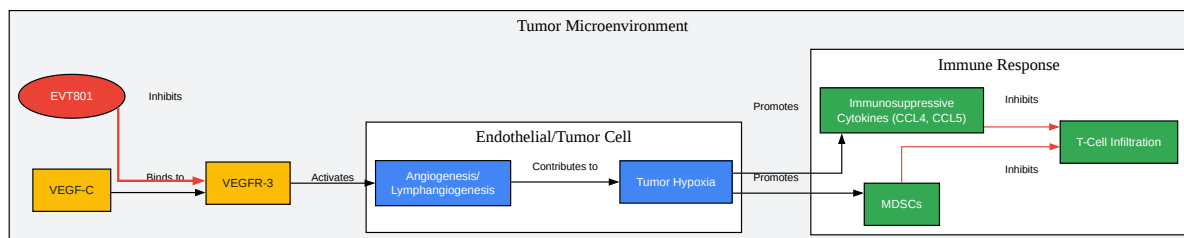
- Female BALB/c mice (6-8 weeks old)
- 4T1 murine mammary carcinoma cells
- **EVT801** (formulated for oral gavage)

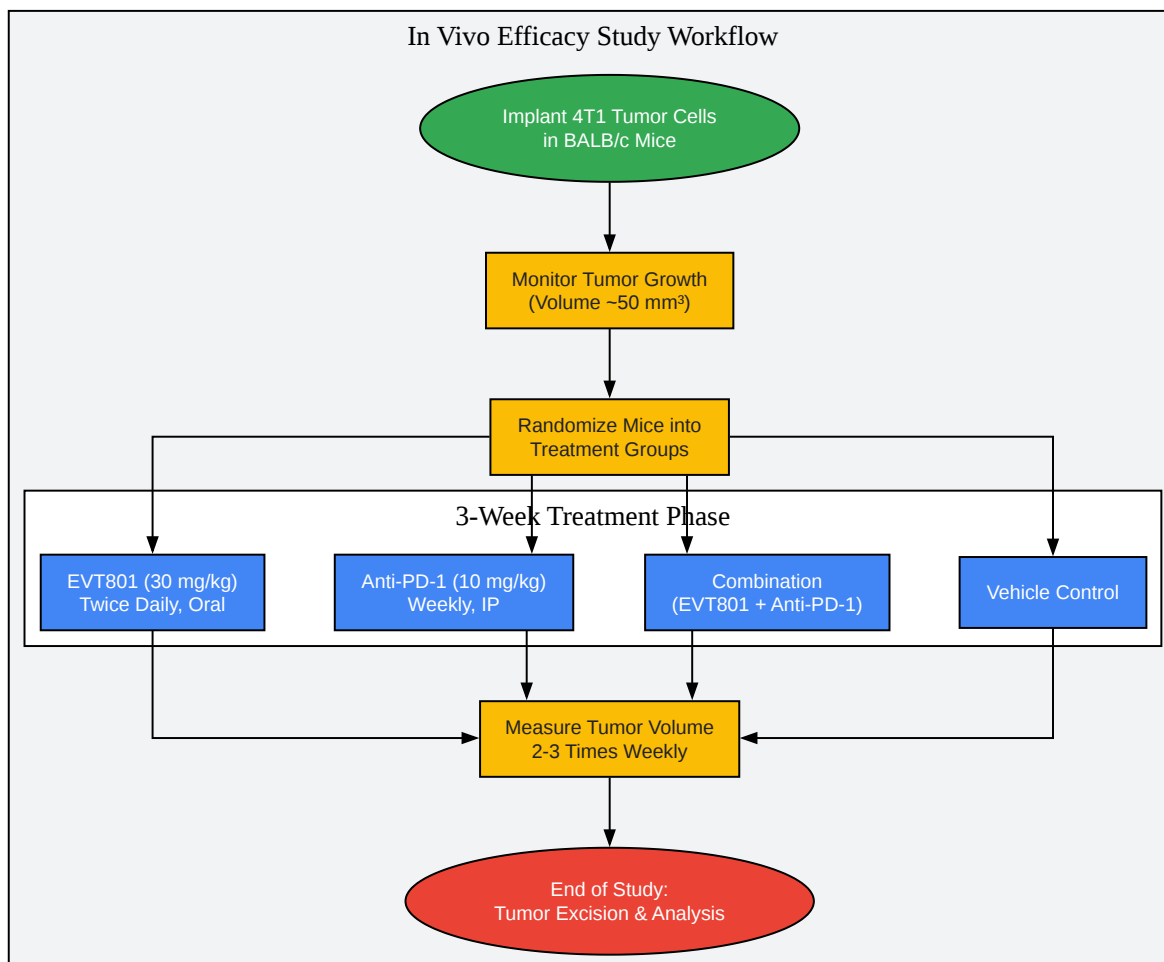
- Anti-PD-1 antibody (or other immune checkpoint inhibitors)
- Phosphate Buffered Saline (PBS)
- Calipers

#### Protocol:

- Implant  $1 \times 10^5$  4T1 cells into the mammary fat pads of BALB/c mice.[\[1\]](#)
- Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula:  $V = 0.52 \times (\text{width})^2 \times (\text{length})$ .[\[1\]](#)
- When tumors reach a volume of approximately 50 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle, **EVT801** alone, Anti-PD-1 alone, **EVT801** + Anti-PD-1).[\[1\]](#)
- Administer **EVT801** at a dose of 30 mg/kg twice daily via oral gavage.[\[1\]](#)
- Administer the anti-PD-1 antibody at a dose of 10 mg/kg weekly via intraperitoneal injection.  
[\[1\]](#)
- Continue the treatment for a predefined period (e.g., 3 weeks).[\[1\]](#)
- Measure tumor volumes two to three times weekly.[\[1\]](#)
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers, flow cytometry for immune cell infiltration).

## Visualizations





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